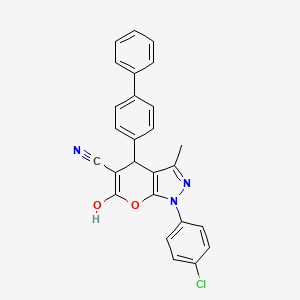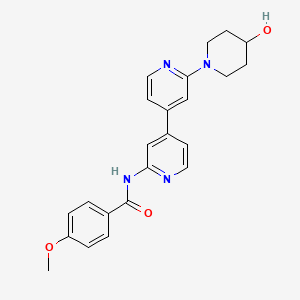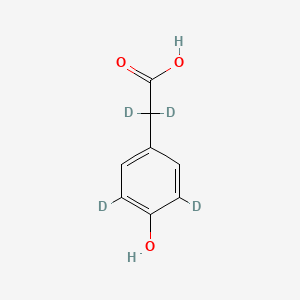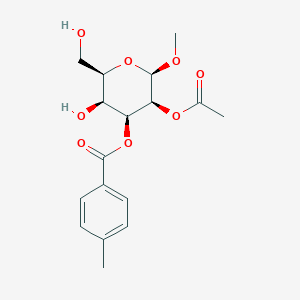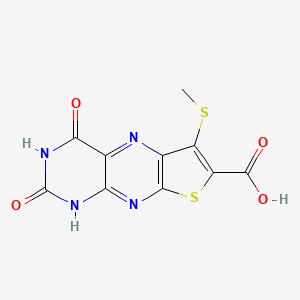
Hirudonucleodisulfide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Hirudonucleodisulfide A involves isolating it from the dried material of Whitmania pigra . The specific synthetic routes and reaction conditions for industrial production are not well-documented in the available literature. the compound’s isolation from natural sources suggests that extraction and purification techniques are primarily used.
Análisis De Reacciones Químicas
Hirudonucleodisulfide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hirudonucleodisulfide A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: Its moderate anti-anoxic activity makes it a candidate for studying cellular responses to hypoxia.
Mecanismo De Acción
The mechanism by which Hirudonucleodisulfide A exerts its effects involves its interaction with molecular targets and pathways related to oxygen metabolism.
Comparación Con Compuestos Similares
Hirudonucleodisulfide A is unique due to its specific heterocyclic structure and moderate anti-anoxic activity. Similar compounds include:
Hirudonucleodisulfide B: Another heterocyclic compound found in Whitmania pigra with similar anti-anoxic activity.
Hirudin: A well-known compound from leeches with potent anti-thrombotic activity.
This compound stands out due to its specific chemical structure and moderate activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H6N4O4S2 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
6-methylsulfanyl-2,4-dioxo-1H-thieno[3,2-g]pteridine-7-carboxylic acid |
InChI |
InChI=1S/C10H6N4O4S2/c1-19-4-2-8(20-5(4)9(16)17)12-6-3(11-2)7(15)14-10(18)13-6/h1H3,(H,16,17)(H2,12,13,14,15,18) |
Clave InChI |
RXUMDCKGBHBMTP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


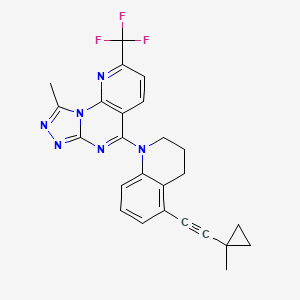
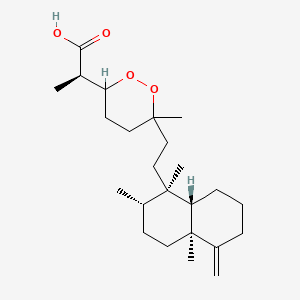
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
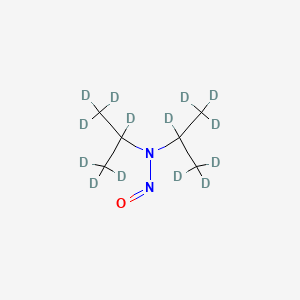
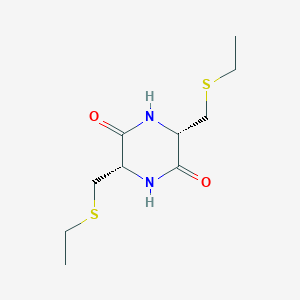

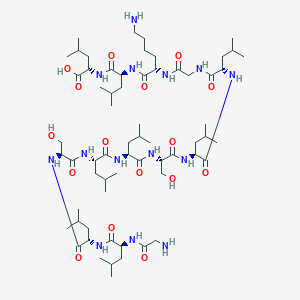
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)
